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Compound of Interest

Compound Name: 1H,1H,2H,2H-Perfluorodecylamine

Cat. No.: B1351156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Perfluorooctyl)ethylamine, also known as 1H,1H,2H,2H-Perfluorodecylamine, is a

fluorinated organic compound belonging to the vast family of per- and polyfluoroalkyl

substances (PFAS). Its unique structure, characterized by a highly fluorinated, hydrophobic

"tail" and a hydrophilic amine "head," imparts distinct physicochemical properties that make it a

subject of interest in various scientific and industrial domains. This in-depth technical guide

provides a comprehensive overview of the discovery, history, synthesis, and known properties

of 2-(Perfluorooctyl)ethylamine, tailored for professionals in research and drug development.

While specific historical details of its discovery are not extensively documented in publicly

available literature, its emergence is intrinsically linked to the broader development of

organofluorine chemistry.

Physicochemical Properties
The defining characteristic of 2-(Perfluorooctyl)ethylamine is its amphipathic nature, driven by

the perfluorooctyl chain and the terminal amine group. This structure suggests potential

applications in surface chemistry, materials science, and as a building block for more complex

molecules.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1351156?utm_src=pdf-interest
https://www.benchchem.com/product/b1351156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 30670-30-5 [1]

Molecular Formula C₁₀H₆F₁₇N [1]

Molecular Weight 463.13 g/mol [1]

Alternate Name
1H,1H,2H,2H-

Perfluorodecylamine
[1]

Melting Point 9.6 – 10.3 °C [2]

Boiling Point 73 °C (@ 7 mm Hg) [2]

Density 1.595 g/cm³ [3]

Historical Context: The Rise of Organofluorine
Chemistry
The development of organofluorine compounds dates back to the mid-20th century, with a

surge in research and applications following World War II. The unique properties of the carbon-

fluorine bond, including its high thermal and chemical stability, led to the creation of a vast array

of fluorinated substances with applications ranging from refrigerants and non-stick coatings to

pharmaceuticals and agrochemicals. Long-chain perfluoroalkyl substances, such as 2-

(Perfluorooctyl)ethylamine, are products of this extensive exploration into fluorine chemistry.

While the exact date and researchers behind the first synthesis of this specific amine are not

readily available in the reviewed literature, its existence is a logical progression in the

systematic development of perfluoroalkylated functional molecules.

Synthesis of 2-(Perfluorooctyl)ethylamine
A detailed, peer-reviewed experimental protocol for the synthesis of 2-

(Perfluorooctyl)ethylamine is not explicitly available in the provided search results. However,

based on established organofluorine chemistry and synthetic routes for analogous compounds,

a plausible and commonly employed pathway would involve the reduction of a corresponding

nitrile or amide, or the amination of a suitable precursor like 2-(perfluorooctyl)ethyl iodide.
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Proposed Synthetic Pathway: Reduction of
Perfluorooctylacetonitrile
A likely and efficient method for the preparation of 2-(Perfluorooctyl)ethylamine is the reduction

of perfluorooctylacetonitrile. This precursor can be synthesized from 2-(perfluorooctyl)ethyl

iodide, which is a common intermediate in fluorotelomer chemistry.

Step 1: Synthesis of 2-(Perfluorooctyl)ethyl Iodide

This intermediate is typically prepared via the free-radical addition of perfluorooctyl iodide to

ethylene gas.

Step 2: Synthesis of Perfluorooctylacetonitrile

2-(Perfluorooctyl)ethyl iodide can be reacted with a cyanide salt, such as sodium or potassium

cyanide, in a nucleophilic substitution reaction to yield perfluorooctylacetonitrile.

Step 3: Reduction of Perfluorooctylacetonitrile to 2-(Perfluorooctyl)ethylamine

The nitrile can then be reduced to the primary amine using a variety of reducing agents.

Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic

hydrogenation.
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Caption: Proposed synthetic workflow for 2-(Perfluorooctyl)ethylamine.

Experimental Protocols
Note: The following protocols are proposed based on general methodologies for similar

transformations and have not been specifically reported for 2-(Perfluorooctyl)ethylamine.

Researchers should exercise caution and perform appropriate small-scale trials.

Protocol 1: Proposed Synthesis of Perfluorooctylacetonitrile from 2-(Perfluorooctyl)ethyl Iodide

Materials: 2-(Perfluorooctyl)ethyl iodide, Sodium cyanide, Dimethylformamide (DMF,

anhydrous), Inert atmosphere (e.g., Nitrogen or Argon).

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an

inert atmosphere, dissolve 2-(perfluorooctyl)ethyl iodide in anhydrous DMF.
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Add a stoichiometric excess of sodium cyanide to the solution.

Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction

progress by a suitable analytical technique (e.g., GC-MS or TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into a large

volume of water.

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl

acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to yield

perfluorooctylacetonitrile.

Protocol 2: Proposed Reduction of Perfluorooctylacetonitrile to 2-(Perfluorooctyl)ethylamine

Materials: Perfluorooctylacetonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl

ether or tetrahydrofuran (THF), Inert atmosphere.

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a

reflux condenser, and a magnetic stirrer under an inert atmosphere, suspend LiAlH₄ in

anhydrous diethyl ether.

Cool the suspension to 0 °C in an ice bath.

Dissolve perfluorooctylacetonitrile in anhydrous diethyl ether and add it dropwise to the

LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux for several hours, monitoring the reaction by TLC or GC-MS.

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential

dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and
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then more water.

Filter the resulting solid and wash it thoroughly with diethyl ether.

Dry the combined organic filtrate over anhydrous potassium carbonate and concentrate

under reduced pressure.

Purify the crude 2-(perfluorooctyl)ethylamine by vacuum distillation.

Spectroscopic Data
Detailed spectroscopic data (NMR, IR, MS) for 2-(Perfluorooctyl)ethylamine are not readily

available in the searched literature. However, based on its structure, the following characteristic

signals would be expected:

¹H NMR: Resonances corresponding to the -CH₂-CH₂-NH₂ protons. The protons closer to

the highly electronegative perfluoroalkyl chain would be expected to appear further

downfield.

¹³C NMR: Signals for the two carbons of the ethyl group and the carbons of the perfluorooctyl

chain, which would show complex splitting patterns due to C-F coupling.

¹⁹F NMR: A series of signals corresponding to the different fluorine environments in the C₈F₁₇

chain.

IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300-3400

cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

Strong C-F stretching bands would be prominent in the 1100-1300 cm⁻¹ region.

Mass Spectrometry: The molecular ion peak (M⁺) and characteristic fragmentation patterns

involving the loss of the amine group and fragmentation of the perfluoroalkyl chain.

Biological Activity and Signaling Pathways
There is currently no specific information available in the provided search results regarding the

biological activity, mechanism of action, or involvement in any signaling pathways of 2-

(Perfluorooctyl)ethylamine. The biological effects of PFAS are a broad and active area of

research, with many studies focusing on the toxicity and endocrine-disrupting potential of
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perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). The

biological impact of perfluoroalkylamines is less well-characterized.
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Caption: Hypothetical interaction of 2-(Perfluorooctyl)ethylamine with a cell.

Given its amphipathic nature, it could potentially interact with cell membranes, but any

downstream effects on signaling pathways are purely speculative at this time and require

dedicated research.

Conclusion
2-(Perfluorooctyl)ethylamine is a member of the extensive family of perfluorinated compounds

with potential for various applications due to its unique chemical structure. While its specific

discovery and a detailed, validated synthesis protocol are not well-documented in the available

literature, its preparation can be reasonably inferred from established synthetic methodologies

for related fluorinated amines. The lack of data on its biological activity and mechanism of

action highlights a significant knowledge gap and presents an opportunity for future research.

This technical guide provides a foundational understanding of 2-(Perfluorooctyl)ethylamine

based on the currently available information and will serve as a valuable resource for scientists

and researchers interested in this and related fluorochemicals. Further investigation is

warranted to fully elucidate its properties, synthetic pathways, and potential biological

implications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1351156?utm_src=pdf-body-img
https://www.benchchem.com/product/b1351156?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. scbt.com [scbt.com]

2. synquestlabs.com [synquestlabs.com]

3. biosynth.com [biosynth.com]

To cite this document: BenchChem. [2-(Perfluorooctyl)ethylamine: A Comprehensive
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351156#2-perfluorooctyl-ethylamine-discovery-and-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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